Cas no 2418703-68-9 (Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)
![Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate structure](https://ja.kuujia.com/scimg/cas/2418703-68-9x500.png)
Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
- EN300-26628049
- 2418703-68-9
- Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
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- インチ: 1S/C14H17FO5SSi/c1-10-11(6-7-22(3,4)5)8-12(14(16)19-2)9-13(10)20-21(15,17)18/h8-9H,1-5H3
- InChIKey: WXXDEVXTXBBSBN-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1=CC(C(=O)OC)=CC(C#C[Si](C)(C)C)=C1C)F
計算された属性
- せいみつぶんしりょう: 344.05499951g/mol
- どういたいしつりょう: 344.05499951g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 578
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78Ų
Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26628049-1.0g |
methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418703-68-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26628049-1g |
2418703-68-9 | 1g |
$0.0 | 2023-09-12 |
Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoateに関する追加情報
Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate (CAS No. 2418703-68-9): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate (CAS No. 2418703-68-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by its fluorosulfonyl, methyl, and trimethylsilyl substituents, which contribute to its chemical stability and reactivity. In this article, we will delve into the structure, synthesis, and potential applications of this compound in the context of recent research advancements.
The molecular structure of Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate is highly intricate, featuring a benzene ring with multiple functional groups. The fluorosulfonyl group (F-SO2-O-) is a key feature that imparts unique chemical properties to the molecule. Fluorosulfonyl groups are known for their high reactivity and ability to participate in various chemical reactions, making them valuable in synthetic chemistry. The presence of the trimethylsilyl group (SiMe3) on the ethynyl moiety provides additional stability and reactivity control, which is crucial for fine-tuning the compound's properties.
The synthesis of Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate typically involves a multi-step process that requires careful control of reaction conditions. One common approach involves the sequential introduction of the fluorosulfonyl and trimethylsilyl groups onto a pre-functionalized benzene ring. Recent studies have explored various synthetic routes to optimize yield and purity, with a focus on minimizing side reactions and improving overall efficiency.
In terms of its applications, Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate has shown promise in several areas of medicinal chemistry. One notable application is in the development of new therapeutic agents for various diseases. The unique combination of functional groups in this compound allows it to interact with specific biological targets, potentially leading to novel drug candidates. For instance, recent research has demonstrated that compounds with similar structural features exhibit potent anti-inflammatory and anti-cancer activities.
Another area where Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate has shown potential is in the field of materials science. The presence of the fluorosulfonyl group can enhance the hydrophobicity and chemical resistance of materials, making them suitable for use in various industrial applications. Additionally, the trimethylsilyl group can improve the thermal stability and mechanical properties of polymers and other materials.
The study of Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate has also contributed to our understanding of fundamental chemical principles. For example, researchers have used this compound as a model system to investigate the effects of different substituents on molecular reactivity and stability. These studies have provided valuable insights into the design and synthesis of new compounds with tailored properties.
In conclusion, Methyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate (CAS No. 2418703-68-9) is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
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